N-[(2-chlorophenyl)methyl]-4-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-4-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, a furan ring, and a chlorophenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-4-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic conditions.
Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethylamine reacts with an appropriate electrophile.
Incorporation of the Chlorophenyl Group: The chlorophenyl group is added through a Friedel-Crafts alkylation reaction, using 2-chlorobenzyl chloride and a Lewis acid catalyst.
Final Coupling: The final step involves coupling the intermediate products through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the quinazoline core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the quinazoline core, potentially converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the quinazoline core can produce various hydroquinazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(2-chlorophenyl)methyl]-4-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide is studied for its unique structural properties and reactivity. It serves as a model compound for developing new synthetic methodologies and understanding reaction mechanisms.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic applications are explored, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy, such as cancer and inflammatory conditions.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules with specific functions.
Mechanism of Action
The mechanism by which N-[(2-chlorophenyl)methyl]-4-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinazoline core is known to inhibit certain kinases, while the furan ring and chlorophenyl group may enhance binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as kinase inhibitors in cancer therapy.
Furan Derivatives: Compounds such as furan-2-carboxylic acid and its derivatives, which have various biological activities.
Chlorophenyl Derivatives: Compounds like chlorpheniramine, an antihistamine used in allergy treatment.
Uniqueness
N-[(2-chlorophenyl)methyl]-4-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide is unique due to its combination of a quinazoline core, furan ring, and chlorophenyl group. This combination provides a distinct set of chemical properties and biological activities that are not found in other compounds with similar structures.
Properties
CAS No. |
865655-59-0 |
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Molecular Formula |
C26H25ClN4O5 |
Molecular Weight |
508.96 |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C26H25ClN4O5/c27-21-10-3-1-7-18(21)15-28-23(32)12-5-13-30-25(34)20-9-2-4-11-22(20)31(26(30)35)17-24(33)29-16-19-8-6-14-36-19/h1-4,6-11,14H,5,12-13,15-17H2,(H,28,32)(H,29,33) |
InChI Key |
HVPNHIDSLQRZPQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4)Cl |
solubility |
not available |
Origin of Product |
United States |
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